molecular formula C8H10N2O B3050256 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 24603-30-3

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3050256
CAS No.: 24603-30-3
M. Wt: 150.18 g/mol
InChI Key: QSNMCLKISUKAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 24603-30-3) is a high-purity chemical intermediate belonging to the class of pyrrolopyridines. This bicyclic heterocyclic scaffold, comprising a pyrrole ring fused to a pyridine ring, is of significant interest in medicinal chemistry and drug discovery due to its privileged structure. While specific biological data for this exact compound is limited, its pyrrolopyridine core is a key pharmacophore in active pharmaceutical ingredients. Research on closely related isomers reveals a broad spectrum of potential pharmacological activities. For instance, pyrrolo[3,4-c]pyridine derivatives have demonstrated notable analgesic and sedative properties in preclinical models, with some compounds exhibiting activity comparable to morphine but with significantly lower toxicity . Other structural analogs are being investigated for their antidiabetic activity , acting as aldose reductase inhibitors to prevent diabetic complications or as GPR119 agonists to stimulate insulin secretion . Furthermore, the pyrrolopyridine scaffold is found in compounds with antiviral and antitumor activity , underscoring its value as a versatile building block in developing novel therapeutic agents . This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNMCLKISUKAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511792
Record name 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-30-3
Record name 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-c]pyridines with various functional groups .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Halogenated Derivatives

  • Limited biological data are available, but chloro derivatives are often intermediates in drug discovery (e.g., kinase inhibitors) .
  • 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ():

    • Bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets.
    • Used as a synthetic precursor for coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl derivatives .

Ring Saturation and Fusion Position

  • 1H-Chromeno[3,2-c]pyridine Derivatives (): These compounds feature a fused chromene ring, conferring planar aromaticity. Biological Activity: 2,3-Dihydro derivatives (DHCPs) showed moderate MAO-B inhibition (IC₅₀ ~10–20 µM) but low cholinesterase (ChE) inhibition, unlike fully aromatic chromeno-pyridines .
  • Pyrrolo[2,3-b]pyridines ():

    • Differ in ring fusion ([2,3-b] vs. [3,2-c]), altering substituent positioning.
    • Example : 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CID 83479498) has a methoxy group at the 6-position but distinct electronic properties due to ring topology .
    • Activity : 3,5-Disubstituted analogs demonstrated anticancer activity (e.g., IC₅₀ = 0.1–10 µM against tumor cells) .

Functional Group Modifications

  • 6-Aryl-1H-pyrrolo[3,2-c]pyridines ():

    • Aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhanced antiproliferative activity (IC₅₀ = 0.1–10 µM) by improving target (CBSI) binding via π-π interactions.
    • Comparison : The methoxy group in 6-methoxy-DHCP may offer similar electron-donating effects but lacks the bulk of aryl substituents .
  • N-Acylated Derivatives ():

    • 3-Nicotinamido-pyrrolo[2,3-b]pyridines showed enhanced solubility and kinase inhibition.
    • Implication : Functionalization of the methoxy-DHCP’s amine group could similarly optimize pharmacokinetics .

Enzyme Inhibition

  • MAO-B Inhibition : DHCP derivatives (e.g., 2,3-DHCP2a) achieved IC₅₀ values of ~15 µM, suggesting partial saturation reduces potency compared to fully aromatic systems .
  • Antiproliferative Effects: Methoxy-substituted pyrrolo[3,2-c]pyridines (e.g., 6-aryl derivatives) showed nanomolar IC₅₀ values, highlighting the methoxy group’s role in enhancing target engagement .

Physicochemical Properties

  • Solubility : The methoxy group improves water solubility compared to halogenated analogs, critical for oral bioavailability.
  • Stability : Dihydro derivatives (e.g., 2,3-DHCP) are less prone to oxidation than fully unsaturated analogs, as evidenced by storage requirements .

Data Tables

Table 2: Hazard Profiles

Compound Name Hazard Statements Storage Conditions
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine H302, H315, H319, H335 2–8°C, inert atmosphere
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Likely similar to methoxy analog Room temperature (reported)
1,2-DHCP-10-ones () Dependent on substituents Not specified

Biological Activity

Overview

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring, making it structurally significant for various applications in drug development. Its unique methoxy substitution enhances its chemical reactivity and biological activity, positioning it as a promising candidate for therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated efficacy against various bacterial strains. For instance, its derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid and ciprofloxacin. In vitro evaluations indicated that certain derivatives exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
Isoniazid0.25Mycobacterium spp.
Ciprofloxacin2E. coli, S. aureus
This compound3.12S. aureus

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, flow cytometry studies have shown that certain derivatives of this compound can arrest Jurkat cells in the G2/M phase of the cell cycle, leading to significant reductions in cell viability . The mechanism involves the disruption of tubulin assembly and activation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It can act on receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives, including this compound, against clinically relevant pathogens. The findings revealed that these compounds not only inhibited bacterial growth but also displayed lower toxicity profiles compared to traditional antibiotics .
  • Cancer Cell Studies : Another investigation focused on the antiproliferative effects of this compound on leukemia cell lines. The results indicated that the most active derivatives could significantly reduce cell viability with GI50 values in the nanomolar range, showcasing their potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodology : Gold-catalyzed intramolecular hydroarylation of N-alkynyl-pyrrole-2-carboxamides is a key approach. Terminal alkynes favor 6-exo-dig cyclization to form the bicyclic pyrrolo-pyridine core . For methoxy substitution, pre-functionalization of the pyrrole or pyridine ring with a methoxy group prior to cyclization is recommended. Optimization involves solvent selection (e.g., dichloromethane for regioselectivity) and temperature control to minimize side reactions like 7-endo-dig pathways .

Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify the dihydro-pyrrolo-pyridine scaffold. The methoxy group (CH3O\text{CH}_3\text{O}-) appears as a singlet at ~3.8 ppm in 1H^1 \text{H}-NMR. 2D NMR (e.g., HSQC, HMBC) resolves coupling between the methoxy group and adjacent carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}). Fragmentation patterns distinguish regioisomers, such as pyrrolo[3,2-c]pyridine vs. pyrrolo[2,3-c]pyridine .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with silica gel and gradients of ethyl acetate/hexane (5–30%) effectively separates polar byproducts. For higher purity, recrystallization in ethanol/water (8:2) yields crystalline forms. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for analytical purity assessment (>98%) .

Advanced Research Questions

Q. How does the methoxy substituent at position 6 influence the compound’s bioactivity compared to halogenated analogs (e.g., 6-chloro or 6-bromo derivatives)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The methoxy group enhances electron-donating effects, increasing binding affinity to targets like sigma receptors or kinases. Compare inhibitory IC50_{50} values against halogenated analogs in enzyme assays (e.g., kinase inhibition). For example, 6-methoxy derivatives may show improved selectivity over 6-chloro analogs due to reduced steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects on π-π stacking or hydrogen-bonding interactions with biological targets .

Q. What strategies resolve regioselectivity challenges during cyclization to form the pyrrolo[3,2-c]pyridine core?

  • Methodology :

  • Catalyst Screening : Gold(III) catalysts (e.g., AuCl3\text{AuCl}_3) favor 6-exo-dig cyclization, while bulky ligands may shift selectivity toward 7-endo-dig pathways. Solvent polarity (e.g., toluene vs. DCM) also modulates transition states .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the alkyne promotes alternative cyclization pathways. Monitor intermediates via in-situ IR or LC-MS to track regioselectivity .

Q. How can derivatization of the dihydropyridine ring enhance the compound’s utility in drug discovery?

  • Methodology :

  • Borylation : Introduce boronic ester groups (e.g., via Suzuki-Miyaura coupling) at position 3 or 5 to enable cross-coupling reactions for diversification. For example, 7-Methoxy-3-borylated derivatives serve as intermediates for synthesizing kinase inhibitors .
  • Reductive Functionalization : Hydrogenation of the dihydro ring under controlled pressure (H2\text{H}_2, 1–3 atm) with palladium catalysts yields saturated pyrrolidine analogs, which are explored for improved metabolic stability .

Q. What analytical approaches address contradictions in reported spectral data for pyrrolo-pyridine derivatives?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) or synthesized reference standards. For example, discrepancies in 1H^1 \text{H}-NMR peaks for dihydro protons (2.5–3.5 ppm) may arise from solvent or concentration effects .
  • Advanced Techniques : Use 15N^{15} \text{N}-NMR or 19F^{19} \text{F}-NMR (if fluorinated analogs exist) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.